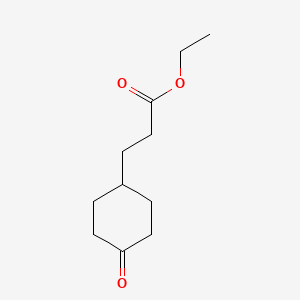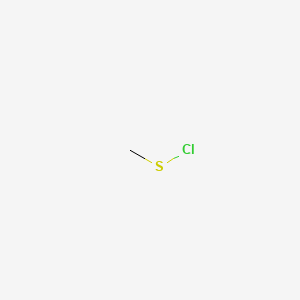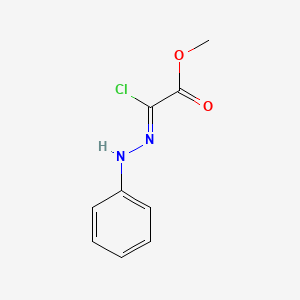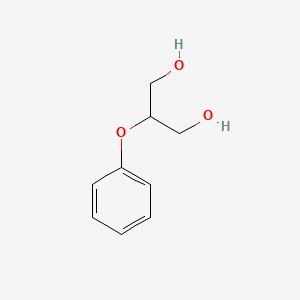
2-Phenoxypropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxypropane-1,3-diol is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 . It is used in various applications due to its chemical properties .
Molecular Structure Analysis
The molecular structure of 2-Phenoxypropane-1,3-diol consists of nine carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenoxypropane-1,3-diol are not detailed in the available resources, diols in general can undergo a variety of reactions. They can be converted into halides, react as nucleophiles, and be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Physical And Chemical Properties Analysis
2-Phenoxypropane-1,3-diol has a melting point of 68 °C and a predicted boiling point of 345.6±22.0 °C. Its density is predicted to be 1.185±0.06 g/cm3 .Orientations Futures
The production of 1,3-diols from renewable feedstocks by green processes is attracting wide attention. Although biological production of 1,3-diols has been commercialized, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .
Propriétés
Numéro CAS |
5800-08-8 |
|---|---|
Nom du produit |
2-Phenoxypropane-1,3-diol |
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-phenoxypropane-1,3-diol |
InChI |
InChI=1S/C9H12O3/c10-6-9(7-11)12-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
Clé InChI |
IEAGXQUAKGSSHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(CO)CO |
SMILES canonique |
C1=CC=C(C=C1)OC(CO)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

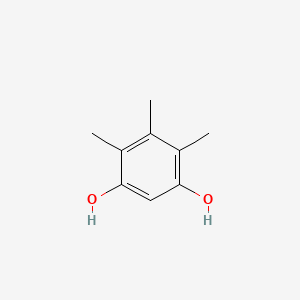

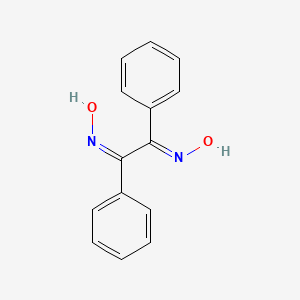
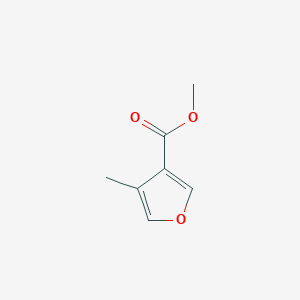
![Acetamide, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-](/img/structure/B3191761.png)
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)


![Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester](/img/structure/B3191792.png)

